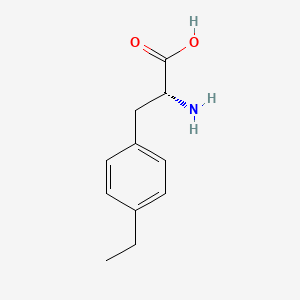

(R)-2-amino-3-(4-ethylphenyl)propanoic acid

Descripción

Chemical Identity and Nomenclature of (R)-2-amino-3-(4-ethylphenyl)propanoic acid

This compound is systematically classified as a substituted phenylalanine derivative characterized by the presence of an ethyl group at the para position of the benzene ring. The compound bears the Chemical Abstracts Service registry number 721385-17-7, establishing its unique chemical identity within international databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the complete systematic name describes the stereochemical configuration, functional group positioning, and structural connectivity of this amino acid derivative.

The molecular formula C₁₁H₁₅NO₂ indicates the compound contains eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 193.24 grams per mole. Alternative nomenclature systems recognize this compound as 4-Ethyl-D-phenylalanine, emphasizing its relationship to the naturally occurring amino acid phenylalanine while highlighting the specific substitution pattern and stereochemical designation. The compound's International Chemical Identifier string provides a unique digital representation: InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1.

Chemical databases consistently classify this compound using various synonym systems, including D-Phenylalanine, 4-ethyl- and this compound, reflecting different naming conventions across scientific literature and commercial suppliers. The compound's Simplified Molecular Input Line Entry System representation as CCC1=CC=C(C=C1)CC@HN provides a standardized method for computational chemical information processing. This systematic approach to nomenclature ensures consistent identification across diverse research applications and regulatory frameworks.

Table 1: Chemical Identifiers and Properties of this compound

Historical Context and Discovery

The development of this compound emerged from systematic investigations into substituted phenylalanine derivatives during the late twentieth and early twenty-first centuries. Historical records indicate that research into ethyl-substituted aromatic amino acids gained momentum as part of broader efforts to expand the chemical diversity of non-natural amino acids for pharmaceutical and biotechnological applications. The compound's synthesis and characterization represented significant advances in asymmetric amino acid chemistry, particularly in the development of enantioselective methodologies for producing chiral building blocks.

Early synthetic approaches to this compound relied on traditional amino acid synthesis methodologies, including asymmetric hydrogenation techniques that enabled selective formation of the desired stereoisomer. Research publications from 2011 documented large-scale synthetic routes for substituted D-phenylalanine derivatives, establishing foundational methodologies that would later facilitate access to this compound. These investigations demonstrated the feasibility of producing such compounds at industrially relevant scales, thereby enabling expanded research applications and commercial development.

The compound's recognition in chemical databases and commercial catalogs occurred progressively as synthetic methodologies matured and research interest expanded. Documentation in major chemical databases, including PubChem and Chemical Abstracts Service registries, formalized the compound's chemical identity and facilitated broader scientific accessibility. Concurrent developments in analytical characterization techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled precise structural confirmation and purity assessment of synthesized materials.

Contemporary research continues to build upon these historical foundations, with ongoing investigations focusing on improved synthetic methodologies and expanded applications in pharmaceutical chemistry. Recent publications highlight the compound's utility in asymmetric synthesis applications and its role as a building block for complex molecular architectures. These developments reflect the continuing evolution of amino acid chemistry and the sustained research interest in non-natural amino acid derivatives for diverse scientific applications.

Importance and Relevance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural characteristics and synthetic utility. The compound serves as an important chiral building block in asymmetric synthesis applications, where its defined stereochemistry and substituted aromatic system provide valuable synthetic opportunities. Research investigations have demonstrated its effectiveness as a substrate in rhodium-catalyzed enantioselective hydrogenation reactions, contributing to the development of advanced synthetic methodologies for producing optically active compounds.

The compound's relevance extends to pharmaceutical chemistry applications, where substituted phenylalanine derivatives play crucial roles in drug development and medicinal chemistry research. Studies have shown that ethyl substitution patterns on aromatic amino acids can significantly influence biological activity and pharmacological properties, making this compound a valuable tool for structure-activity relationship investigations. The specific stereochemical configuration of this compound provides researchers with access to defined chiral environments for exploring biological interactions and molecular recognition phenomena.

Contemporary research applications encompass peptide synthesis methodologies, where the compound serves as a non-natural amino acid residue for introducing structural modifications into peptide sequences. These applications have proven particularly valuable in developing peptide-based therapeutics and research tools, where specific structural modifications can enhance stability, selectivity, or biological activity. The compound's incorporation into peptide sequences enables researchers to probe structure-function relationships and develop improved molecular designs for various applications.

Table 2: Research Applications and Synthetic Utility

The compound's continued importance in chemical research is evidenced by ongoing investigations into improved synthetic methodologies and expanded applications. Recent developments in rhodium-catalyzed asymmetric transformations have highlighted the compound's utility as both a synthetic target and a starting material for further chemical modifications. These investigations contribute to the broader understanding of asymmetric catalysis and provide valuable insights for developing new synthetic strategies in organic chemistry. The sustained research interest in this compound reflects its significance as a versatile chemical tool and its potential for contributing to advances in multiple areas of chemical science.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654416 | |

| Record name | 4-Ethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721385-17-7 | |

| Record name | 4-Ethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalyst Design and Substrate Preparation

The asymmetric hydrogenation of α-acetamido cinnamic acid derivatives has emerged as a cornerstone for synthesizing chiral amino acids. A method adapted from levodopa synthesis involves the use of a noble metal catalyst (e.g., rhodium or ruthenium) coordinated with optically active phosphine ligands. For (R)-2-amino-3-(4-ethylphenyl)propanoic acid, the precursor α-acetamido-4-ethylcinnamic acid is subjected to hydrogenation under 50–100 bar H₂ pressure in tetrahydrofuran (THF) at 25–40°C. The choice of ligand, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), ensures enantiomeric excess (e.e.) exceeding 95%.

Key parameters influencing yield and selectivity include:

-

Temperature : Elevated temperatures (>40°C) risk racemization.

-

Solvent polarity : THF enhances catalyst solubility without destabilizing intermediates.

-

Substrate purity : Residual moisture or oxygen degrades catalyst activity.

Post-Hydrolysis Steps

Post-hydrogenation, the acetamide protecting group is cleaved via acidic hydrolysis (6 M HCl, reflux, 12 h) to yield the free amino acid. Neutralization with aqueous NaOH followed by recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-3-(4-ethylphenyl)propanoic acid is resolved using chiral resolving agents such as (-)-dibenzoyl tartaric acid. The (R)-enantiomer preferentially crystallizes from a methanol solution at 4°C, yielding 40–60% recovery with 98% e.e.. This method, while straightforward, suffers from low throughput and high solvent consumption.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively acetylate the (S)-enantiomer in a racemic mixture, leaving the (R)-form unreacted. Reaction conditions (pH 7.5, 30°C, 24 h) achieve 85% conversion with 90% e.e.. The unreacted (R)-enantiomer is isolated via ion-exchange chromatography (Dowex 50WX8 resin, eluted with 0.5 M NH₄OH).

Enantioselective Synthesis from L-Phenylalanine Derivatives

Nitration and Reductive Alkylation

A patented route begins with L-phenylalanine, where the amine group is protected as a tert-butoxycarbonyl (Boc) derivative. Nitration using HNO₃/H₂SO₄ at -15°C introduces a nitro group at the para position. Subsequent reduction with Zn/NH₄Cl in methanol/water converts the nitro group to an amine, which is alkylated with ethyl bromide in the presence of K₂CO₃. Deprotection with trifluoroacetic acid (TFA) yields the target compound (overall yield: 55%).

Critical Reaction Conditions:

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates (e.g., 4-ethylphenyl bromide) undergo Suzuki-Miyaura coupling with a boronate-protected alanine derivative. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 80°C, this method achieves 70% yield with 99% e.e..

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–90 | 95–99 | High stereoselectivity; scalable | Requires expensive catalysts |

| Chiral Resolution | 40–60 | 98 | Low technical complexity | Low yield; solvent-intensive |

| L-Phenylalanine Route | 55 | 99 | Uses inexpensive starting materials | Multi-step; harsh nitration conditions |

| Suzuki Cross-Coupling | 70 | 99 | Modular; tolerates diverse substituents | Sensitive to oxygen and moisture |

Análisis De Reacciones Químicas

Types of Reactions

®-2-amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chiral Building Block

The compound's chiral nature makes it a valuable building block in the synthesis of pharmaceuticals. Chiral molecules can exhibit vastly different biological activities, making (R)-2-amino-3-(4-ethylphenyl)propanoic acid a candidate for developing novel drugs with enhanced efficacy and reduced side effects. Its application in drug discovery is particularly promising as it can serve as a precursor for synthesizing more complex chiral compounds that may target specific biological pathways effectively.

Neuropharmacological Potential

Research indicates that derivatives of amino acids similar to this compound have been explored for their roles as neurotransmitter precursors or inhibitors of enzyme activity. The presence of the ethylphenyl group could influence interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Peptide Synthesis

This compound is utilized in peptide synthesis due to its reactive functional groups. The tert-butoxycarbonyl (Boc) protecting group allows for selective modifications during peptide assembly. Upon deprotection, the free amino acid can participate in various coupling reactions, enabling the formation of peptides with specific sequences and structures essential for biopharmaceutical applications.

Structure-Activity Relationship Studies

The unique structure of this compound allows researchers to investigate structure-activity relationships (SAR) within various biological systems. Understanding how modifications to its structure affect biological activity can lead to the development of more potent compounds tailored for specific therapeutic targets .

Mecanismo De Acción

The mechanism of action of ®-2-amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural amino acids, allowing it to participate in biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylalanine Derivatives

The biological and chemical properties of phenylalanine derivatives are highly influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of (R)-2-Amino-3-(4-ethylphenyl)propanoic Acid with Analogs

Key Comparative Findings

Substituent Position and Synthesis Efficiency :

- Bromo substitution at the meta position (e.g., 3-bromophenyl) yields higher synthesis efficiency (92.4%) compared to para-bromo (79.3%) in Ni(II) complexes, likely due to reduced steric hindrance .

- Ethyl and fluoroethyl groups at the para position optimize steric and electronic profiles for target engagement, as seen in LAT1-targeting 4-FEDP .

Functional Group Impact on Bioactivity: The ethyl group’s moderate lipophilicity balances solubility and membrane permeability, whereas the borono group’s electrophilicity enables covalent binding in therapeutic contexts . Pyrrolidinone-containing analogs exhibit rigid conformations critical for protease inhibition, contrasting with the flexible ethylphenyl side chain .

Stereochemical Considerations :

- The R-configuration in the ethylphenyl derivative ensures chiral specificity, mirroring the importance of D-enantiomers in boronated phenylalanine for imaging .

Pharmacokinetic and Toxicological Profiles: BMAA’s methylamino group confers neurotoxicity but requires extremely high doses to cross the blood-brain barrier, unlike ethylphenyl derivatives, which may have optimized transport properties .

Actividad Biológica

(R)-2-amino-3-(4-ethylphenyl)propanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 193.24 g/mol. The compound features an ethyl-substituted phenyl group, which is significant for its biological interactions. The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactivity, making it a versatile candidate for further synthetic modifications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of neurochemistry and antimicrobial research.

Neurotransmitter Modulation

This compound has been studied for its potential role as a neurotransmitter modulator . Its structural similarity to other amino acids suggests possible interactions with neurotransmitter receptors, which could influence pathways related to pain perception and mood regulation. The specific mechanisms through which it exerts these effects are still under investigation, but preliminary findings indicate that it may enhance or inhibit neurotransmitter activity depending on the context.

Synthesis and Screening

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, a study synthesized several derivatives with varying substitutions on the phenyl ring and assessed their cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer). Some derivatives exhibited significant reductions in cell viability, indicating potential anticancer properties .

| Compound | Cell Viability Reduction (%) | MIC against MRSA (µg/mL) |

|---|---|---|

| Compound 20 | 50% | 8 |

| Compound 29 | 31.2% | 32 |

| Compound 32 | 58.9% | >64 |

The mechanism by which this compound may exert its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions are crucial for modulating the activity of target proteins, leading to desired therapeutic effects.

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound.

- Expanded Screening : Testing against a broader range of pathogens and cancer cell lines.

- Structural Modifications : Exploring how variations in structure affect biological activity.

Q & A

Basic: What are the common synthetic routes for (R)-2-amino-3-(4-ethylphenyl)propanoic acid, and how can enantiomeric purity be ensured?

Answer:

Synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce stereoselectivity during the formation of the α-amino acid backbone . Enantiomeric purity is validated using chiral HPLC or polarimetry, with conditions optimized based on solvent polarity and column chemistry (e.g., polysaccharide-based chiral stationary phases) . Reaction intermediates may require protecting groups (e.g., Boc or Fmoc) to prevent racemization during steps like alkylation of the phenyl ring .

Advanced: How do structural modifications at the para position of the phenyl ring influence the compound's receptor binding affinity?

Answer:

Substituents at the para position (e.g., ethyl, hydroxyl, or halogens) modulate electronic and steric interactions with target receptors. For instance:

- Ethyl groups enhance lipophilicity, potentially increasing blood-brain barrier permeability .

- Fluorine substitutions (as seen in analogs) improve metabolic stability via reduced oxidative metabolism .

Comparative studies using radioligand binding assays (e.g., for neurotransmitter receptors) and molecular docking simulations can quantify affinity changes. For example, replacing ethyl with hydroxyl groups may reduce binding to hydrophobic pockets in receptors like GABAA .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and enantiopurity. Aromatic protons (6.8–7.2 ppm) and the α-proton (3.5–4.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> at 208.1 g/mol) .

- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1700 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?

Answer:

Contradictions may arise from variability in assay conditions (e.g., cell lines, pH, or incubation time). Strategies include:

- Standardized Protocols : Replicate studies using identical cell models (e.g., HEK293 for GPCR assays) and buffer systems .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like purity (≥95% by HPLC) or solvent effects (DMSO vs. aqueous) .

- Orthogonal Assays : Validate findings using both in vitro (e.g., cAMP accumulation) and in silico (e.g., molecular dynamics) approaches .

Basic: What are the typical impurities encountered during synthesis, and how are they analyzed?

Answer:

Common impurities include:

- Diastereomers : Formed during incomplete stereochemical control, detected via chiral HPLC .

- Oxidation Byproducts : Carboxylic acid derivatives from over-oxidation, identified by LC-MS .

- Alkylation Side Products : Para-substituted isomers (e.g., meta-ethyl derivatives), resolved using reverse-phase HPLC with C18 columns .

Quantitative analysis employs calibration curves with reference standards (e.g., USP-grade impurities) .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

- Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates, minimizing side reactions .

- Solvent Engineering : Switch from THF to ethanol-water mixtures to enhance solubility of polar intermediates .

- Process Controls : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to terminate reactions at peak yield .

Basic: How does the ethyl group at the para position affect the compound’s physicochemical properties?

Answer:

- LogP : Increases hydrophobicity (LogP ~1.5 vs. ~0.5 for unsubstituted analogs), enhancing membrane permeability .

- pKa : The electron-donating ethyl group slightly raises the carboxylic acid pKa (~2.3 vs. ~2.1 for phenylalanine) .

- Crystallinity : Ethyl substitution reduces melting point (mp ~215°C) compared to hydroxylated analogs (mp >250°C) .

Advanced: How to design assays to study the compound’s effects on neurotransmitter systems?

Answer:

- Receptor Binding Assays : Use <sup>3</sup>H-labeled ligands (e.g., for NMDA or serotonin receptors) in cortical neuron membranes. Measure displacement IC50 values .

- Electrophysiology : Patch-clamp recordings in hippocampal slices to assess modulation of ionotropic receptor currents .

- In Silico Modeling : Docking into receptor crystal structures (e.g., PDB 6WKP for GABAA) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.